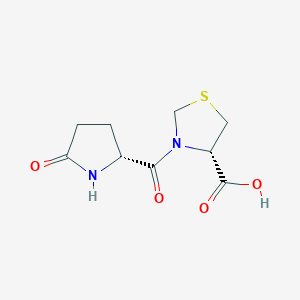

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiazolidine Ring

- The thiazolidine ring is typically synthesized by the condensation of cysteine (or a cysteine derivative) with an aldehyde under acidic conditions. This cyclization forms the five-membered thiazolidine ring, which is a key structural feature of the target compound.

- Reaction conditions often involve mild acidic media to facilitate ring closure without racemization or side reactions.

Formation of the Pyrrolidine Ring

- The 5-oxopyrrolidine ring (a pyroglutamic acid derivative) is introduced via cyclization reactions involving L-pyroglutamic acid or its derivatives.

- Protection strategies such as N-Boc (tert-butoxycarbonyl) protection are employed to control reactivity during subsequent coupling steps.

- Temperature control is critical, often maintained between -10°C to 10°C to ensure high stereochemical purity and yield.

Coupling of Thiazolidine and Pyrrolidine Rings

- The final coupling step involves forming a peptide bond between the carboxyl group of the thiazolidine-4-carboxylic acid and the amino group of the 5-oxopyrrolidine moiety.

- Common peptide coupling reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which promote efficient amide bond formation.

- The reaction is typically carried out in organic solvents such as dichloromethane or dimethylformamide under controlled temperature and inert atmosphere to prevent side reactions.

Industrial Scale Synthesis

- Industrial production optimizes reaction parameters for yield and purity, employing automated synthesizers and high-throughput screening.

- Purification methods include crystallization and chromatographic techniques to achieve high purity (>99%).

- Solvent systems and reaction times are optimized to reduce impurities and maximize throughput.

Representative Preparation Procedure from Patent Literature

A patented method describes the following key steps:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Reaction of N-Boc-4-oxo-L-proline with cysteamine hydrochloride and formaldehyde aqueous solution to form a protected intermediate | Temperature: -10 to 0°C; reaction time: 0.5–1 h drip, then 2 h insulation | Yield: ~85–88%; Purity: >99% (HPLC) |

| 2 | Extraction with ethyl acetate, washing with aqueous NaCl, concentration | Room temperature | - |

| 3 | Crystallization from normal heptane at 0–5°C | Cooling and incubation for 1 h | Off-white solid isolated |

This intermediate is then deprotected and coupled to form the final (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid with high stereochemical integrity and purity.

Alternative Green and One-Pot Synthesis Approaches

- Some research explores one-pot green synthesis methods where thiazolidine-4-carboxylic acid and L-pyroglutamic acid react in aqueous media without protection steps, simplifying the process and reducing solvent use.

- These methods aim to improve sustainability and reduce environmental impact while maintaining acceptable yields and stereoselectivity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Starting Materials | Conditions | Notes |

|---|---|---|---|

| Thiazolidine ring formation | Cysteine + aldehyde | Acidic medium, mild temperature | Cyclization to form thiazolidine ring |

| Pyrrolidine ring formation | L-pyroglutamic acid derivatives | N-Boc protection, temperature control (-10 to 10°C) | Protects amine for selective coupling |

| Peptide coupling | EDCI, HOBt, organic solvent (DCM, DMF) | Room temperature, inert atmosphere | Forms amide bond linking rings |

| Purification | Crystallization, chromatography | Cooling/heating cycles, solvent washes | Achieves >99% purity |

Research Findings on Reaction Optimization

- Temperature control during coupling and cyclization steps is critical to maintain stereochemical purity and minimize side products.

- Use of coupling reagents like EDCI/HOBt enhances yield and reduces racemization compared to older methods.

- Extraction and washing steps with aqueous NaCl solutions improve removal of impurities.

- Crystallization from heptane or similar solvents provides high-quality solid product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used to study enzyme interactions and protein folding due to its peptide-like structure. It serves as a model compound in the study of thiazolidine and pyrrolidine-containing biomolecules.

Medicine

In medicine, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidine ring adds rigidity and specificity to the binding interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Thiazolidine-4-Carboxylic Acid (T4C) Derivatives

Thiazolidine-4-carboxylic acid (T4C) , 2-methyl-T4C (MT4C) , and 2-ethyl-T4C (ET4C)

- Structure : These compounds are condensation products of L-cysteine with aldehydes (formaldehyde, acetaldehyde, or propionaldehyde), forming a thiazolidine ring without the 5-oxopyrrolidine group .

- Activity: In Entamoeba histolytica, they act as L-cysteine reservoirs, promoting growth and scavenging reactive oxygen species (ROS) . Unlike Pidotimod, they lack direct immunomodulatory effects but share antioxidative properties.

(4S)-2-(4-Hydroxy-3-Methoxyphenyl)thiazolidine-4-Carboxylic Acid

Phenylthiohydantoin Derivative of Thiazolidine-4-Carboxylic Acid

Fmoc-L-Thz(Dmp)-OH

Complex Thiazolidine Derivatives (Dioxopiperazine and Phenyl Groups)

- Structure : Examples include (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid .

Biological Activity

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, identified by its CAS number 162148-15-4, is a compound that has garnered attention for its biological activities, particularly in the modulation of oxidative stress and enzyme activity. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on diverse research findings.

Structure and Composition

- Molecular Formula : C₉H₁₂N₂O₄S

- Molecular Weight : 244.27 g/mol

- CAS Number : 162148-15-4

The compound features a thiazolidine ring, which is known for its role in various biological processes, particularly in antioxidant activity.

Enzyme Modulation

This compound has been shown to enhance the activity of catalase, an enzyme crucial for breaking down hydrogen peroxide into water and oxygen. This enhancement is significant in mitigating oxidative stress within cells. Studies indicate that the compound's interaction with catalase leads to structural changes that increase its enzymatic efficiency .

Cellular Effects

Research has demonstrated that this compound can attenuate oxidative stress across various cell types. For instance:

- Cell Types Studied : A549 lung adenocarcinoma cells and normal human small airway epithelial cells (HSAEC-1 KT).

- Mechanism : By increasing catalase activity, the compound protects cells from oxidative damage, thereby promoting cell survival under stressful conditions .

Dose-Dependent Effects

The biological effects of this compound have been observed to be dose-dependent:

- Higher concentrations correlate with greater protective effects against oxidative stress.

- In laboratory settings, varying dosages have shown significant differences in catalase activity enhancement .

Case Studies and Experimental Data

- Oxidative Stress Mitigation : A study reported that treatment with the compound significantly reduced cell proliferation inhibition caused by high concentrations of vitamin C in A549 cells. This was evidenced by PARP cleavage status, indicating reduced apoptotic cell death due to oxidative stress .

- Binding Affinity : The compound exhibits strong binding affinity to bovine serum albumin (BSA) and bovine liver catalase (BLC), with binding constants measured at for BSA and for BLC. These interactions are critical for its biological efficacy .

Summary of Key Studies

Molecular Mechanisms

The molecular mechanism through which this compound operates involves:

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Details |

|---|---|

| Solvent | Acetic acid |

| Catalyst | Sodium acetate |

| Temperature | Reflux (~118°C) |

| Reaction Time | 2.5–3 hours |

| Yield Optimization | Adjust molar ratios and pH |

Basic: How is the stereochemical configuration confirmed for this compound?

Answer:

The stereochemistry is verified using:

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .

- Vibrational Spectroscopy (IR/Raman) : Identifies chiral centers via characteristic absorption bands (e.g., C=O stretching at ~1700 cm⁻¹) .

- NMR Spectroscopy :

Advanced: What are the challenges in maintaining thiazolidine ring stability during synthesis?

Answer:

The thiazolidine ring is sensitive to:

- pH Variations : Hydrolysis occurs under strongly acidic/basic conditions, leading to ring-opening. Stabilize reactions at pH 5–7 .

- Oxidative Stress : Thioether bonds (C-S) are prone to oxidation; use inert atmospheres (N₂/Ar) .

- Temperature : Prolonged heating (>100°C) degrades the ring. Optimize reaction times and monitor via TLC/HPLC .

Q. Mitigation Strategies :

- Introduce electron-withdrawing groups (e.g., carbonyls) to enhance ring stability.

- Use protecting groups (e.g., Boc for amines) during functionalization steps .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Purity Variability : Impurities (e.g., diastereomers) skew bioactivity. Use orthogonal purity assays:

- Assay Conditions : Differences in cell lines, pH, or solvent (DMSO vs. saline) affect results. Standardize protocols using guidelines from Pharmacopeial Forum .

- Data Normalization : Report activities relative to internal controls (e.g., IC₅₀ values with 95% confidence intervals) .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC with UV/Vis Detection : Resolve impurities using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

- Melting Point Analysis : Sharp melting ranges (e.g., 287.5–293.5°C) indicate high crystallinity .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. Table 2: Key Analytical Parameters

| Technique | Target Metrics |

|---|---|

| HPLC | Retention time, peak symmetry |

| NMR | Integration ratios, multiplicity |

| Mass Spectrometry | Molecular ion (m/z 244.27) |

Advanced: How does the compound’s stereochemistry influence its biological interactions?

Answer:

The (S,R)-configuration affects:

- Receptor Binding : Enantiomers may exhibit divergent affinities for targets (e.g., TLR2/4 in immunomodulation) .

- Metabolic Stability : (R)-5-oxopyrrolidine enhances resistance to hepatic esterases compared to (S)-isomers .

- Pharmacokinetics : Molecular dynamics simulations predict higher membrane permeability for the (S,R)-form due to optimized logP (~1.2) .

Basic: What storage conditions ensure long-term stability?

Answer:

- Temperature : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis .

- Light Sensitivity : Protect from UV exposure using amber glassware .

- Solubility : Lyophilize for aqueous stability; reconstitute in DMSO for biological assays .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT) : Models transition states for nucleophilic acyl substitutions at the pyrrolidone carbonyl .

- Molecular Docking : Screens potential bioactivity against protein databases (e.g., PDB) using SMILES descriptors .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.